molecular formula C20H17NO5 B2463304 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide CAS No. 2321334-49-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide

Cat. No.: B2463304
CAS No.: 2321334-49-8
M. Wt: 351.358
InChI Key: SPIPTNLXWUUDGR-SOFGYWHQSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a benzo[d][1,3]dioxole derivative under basic conditions.

    Introduction of the furan groups: The furan groups can be introduced via a Friedel-Crafts acylation reaction, where the furan rings are attached to the ethyl chain.

    Final coupling: The final step involves coupling the benzo[d][1,3]dioxole and furan-substituted acrylamide under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the acrylamide moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in drug discovery and development.

    Industry: It could be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-furylmethyl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-thienylmethyl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-pyridylmethyl)acrylamide

Uniqueness

What sets (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide apart from similar compounds is the presence of two furan rings, which may confer unique electronic and steric properties. These properties could influence its reactivity and interactions with biological targets, making it a compound of particular interest for further study.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2,2-bis(furan-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c22-20(8-6-14-5-7-18-19(11-14)26-13-25-18)21-12-15(16-3-1-9-23-16)17-4-2-10-24-17/h1-11,15H,12-13H2,(H,21,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIPTNLXWUUDGR-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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